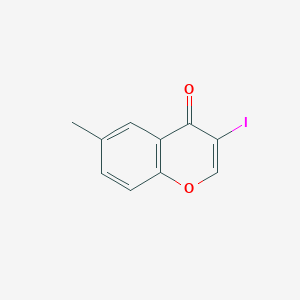

3-Iodo-6-methylchromone

説明

Structure

3D Structure

特性

IUPAC Name |

3-iodo-6-methylchromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO2/c1-6-2-3-9-7(4-6)10(12)8(11)5-13-9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSHDCWYYXFLMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC=C(C2=O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746428 | |

| Record name | 3-Iodo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

341528-94-7 | |

| Record name | 3-Iodo-6-methyl-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746428 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-IODO-6-METHYLCHROMONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Solubility Profile and Handling of 3-Iodo-6-methylchromone

This guide details the solubility profile, handling protocols, and experimental applications of 3-Iodo-6-methylchromone , a critical intermediate in the synthesis of bioactive flavonoids and a substrate for palladium-catalyzed cross-coupling reactions.

The following technical analysis synthesizes specific physicochemical data with field-proven laboratory protocols to ensure reproducibility in drug discovery and organic synthesis workflows.

Part 1: Physicochemical Profile & Solubility Summary

3-Iodo-6-methylchromone (3-Iodo-6-methyl-4H-chromen-4-one) is a halogenated flavonoid derivative. Its solubility behavior is governed by the lipophilic iodine atom at the C3 position and the methyl group at C6, which disrupt the hydrogen-bonding potential of the core chromone structure, making it poorly soluble in aqueous media but highly soluble in polar aprotic solvents.

Compound Identification

| Property | Data |

| CAS Number | 341528-94-7 (varies by vendor; often synthesized in-house) |

| Molecular Formula | C₁₀H₇IO₂ |

| Molecular Weight | 286.07 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 110–116°C (Polymorph A) / 129–135°C (Polymorph B) |

| Lipophilicity (LogP) | ~3.2 (Predicted) |

Solubility Matrix

The following table summarizes the practical solubility limits derived from synthesis workups and biological assay preparations.

| Solvent | Solubility Rating | Practical Limit (Est.) | Primary Application |

| DMSO | High | > 50 mM (> 14 mg/mL) | Biological stock solutions, NMR analysis, Pd-catalyzed coupling. |

| Methanol | Moderate | ~10–20 mM (with warming) | HPLC mobile phase, recrystallization, LC-MS injection. |

| Ethanol | Moderate | ~10 mM (requires heat) | Recrystallization (preferred over MeOH for slower crystal growth). |

| Water | Insoluble | < 0.1 mM | Precipitation medium; "crashing out" products. |

| Ethyl Acetate | Good | > 20 mg/mL | Liquid-liquid extraction, TLC mobile phase component. |

Part 2: Solubility in DMSO (Dimethyl Sulfoxide)[1][2][3][4]

Mechanism & Utility

DMSO is the solvent of choice for 3-Iodo-6-methylchromone. The sulfoxide oxygen acts as a powerful hydrogen bond acceptor, effectively solvating the chromone core. The iodine atom, being large and polarizable, interacts favorably with the high dielectric environment of DMSO (

-

Biological Assays: DMSO is used to prepare concentrated stock solutions (typically 10 mM or 100 mM) which are then diluted into aqueous media.

-

Chemical Synthesis: It serves as an excellent solvent for Heck and Sonogashira coupling reactions, where high temperatures (>80°C) are required.

Protocol: Preparation of 10 mM Stock Solution

Objective: Create a stable stock for biological screening or analytical standards.

-

Weighing: Accurately weigh 2.86 mg of 3-Iodo-6-methylchromone into a 1.5 mL amber microcentrifuge tube.

-

Expert Note: Static charge is common with chromone crystals. Use an anti-static gun or weigh on a tared piece of weighing paper rather than plastic boats.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: ACS Spectrophotometric or better).

-

Dissolution: Vortex vigorously for 30 seconds. The yellow solid should dissolve instantly at room temperature.

-

Troubleshooting: If particles persist, sonicate in a water bath at 35°C for 2 minutes.

-

-

Storage: Store at -20°C. DMSO is hygroscopic; absorbed water can cause the compound to precipitate over time. Use parafilm to seal the tube.

Part 3: Solubility in Methanol

Mechanism & Utility

Methanol is a protic solvent. While 3-Iodo-6-methylchromone is soluble in methanol, it is significantly less so than in DMSO.

-

Purification: Methanol is the standard solvent for recrystallizing crude iodochromones. The compound dissolves in boiling methanol but crystallizes upon cooling.

-

Analytics: It is the primary organic modifier for Reverse-Phase HPLC (RP-HPLC).

Protocol: Recrystallization (Purification)

Objective: Purify crude 3-Iodo-6-methylchromone (e.g., after iodination of 6-methylchromone).

-

Dissolution: Place crude solid in a round-bottom flask. Add Methanol (10 mL per gram of solid).

-

Heating: Heat to reflux (65°C) with stirring.

-

Titration: If the solid does not fully dissolve, add more Methanol in 1 mL increments until a clear yellow solution is obtained.

-

Filtration: Perform a hot filtration if insoluble black specks (iodine decomposition products) are visible.

-

Crystallization: Remove from heat and let the flask cool slowly to room temperature, then move to 4°C.

-

Collection: Filter the yellow needles and wash with cold (-20°C) Methanol.

Part 4: Experimental Workflows & Visualizations

Workflow: Solvent Selection Logic

The following diagram illustrates the decision-making process for solvent selection based on the experimental goal (Synthesis vs. Analysis).

Caption: Decision tree for solvent selection based on downstream application requirements.

Workflow: The "Crash Out" Phenomenon

A common error is diluting DMSO stocks directly into high-salt buffers, causing precipitation.

Caption: Critical path to avoid precipitation when transferring from organic stock to aqueous media.

Part 5: Synthesis & Contextual Grounding

Synthesis Pathway

Understanding how the compound is made informs its solubility. It is typically synthesized via the oxidative cyclization of 2'-hydroxy-5'-methylchalcone or the iodination of 6-methylchromone.

-

Reagents:

/ DMSO or -

Implication: Since the synthesis often uses DMSO as a solvent/oxidant, the final product is highly compatible with DMSO. However, to isolate the solid, water is added to the reaction mixture, causing the hydrophobic 3-Iodo-6-methylchromone to precipitate (yields ~67%).

Stability Warning

-

Light Sensitivity: Iodinated compounds are photosensitive. Solutions in DMSO or Methanol should be stored in amber vials or wrapped in foil to prevent liberation of free iodine (which turns the solution orange/brown).

-

DMSO Decomposition: At temperatures >100°C in the presence of oxidants, DMSO can decompose. Ensure reaction temperatures for couplings are monitored.

References

-

Synthesis and Biological Evaluation of 3-Iodochromones. Source: Frontiers in Chemistry / NIH. Context: Describes the synthesis of 3-Iodo-6-methylchromone (Compound 4s) as a yellow solid (Yield 67%, MP 110-116°C) and its fungicidal activity.[1] URL:[Link]

-

Iodine/DMSO Oxidations: A Contemporary Paradigm. Source: ResearchGate. Context: Details the mechanistic role of DMSO as both solvent and oxidant in the generation of iodinated heterocycles. URL:[Link]

-

Solubility of Hybrid Halide Perovskites in DMF and DMSO. Source: NIH / PubMed Central. Context: Provides comparative solubility data for iodide-containing complexes in DMSO vs. alcohols, establishing the baseline for solvation thermodynamics of heavy-atom organics. URL:[Link]

Sources

Methodological & Application

Precision Protocol: Iodine-Mediated Cyclization for 3-Iodochromone Synthesis

Executive Summary & Strategic Analysis

3-Iodochromones (3-iodo-4H-chromen-4-ones) are privileged scaffolds in medicinal chemistry, serving as versatile electrophilic intermediates for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Heck) to generate isoflavones and complex flavonoids.

While traditional chromone synthesis relies on the acid-catalyzed cyclodehydration of 1-(2-hydroxyphenyl)-1,3-diketones (Baker-Venkataraman pathway), the direct synthesis of 3-iodochromones requires a more sophisticated electrophilic cyclization strategy.

This Application Note details the Iodine Monochloride (ICl)-induced cyclization of o-alkynylaryl ketones. This protocol, pioneered by Larock et al., offers superior regioselectivity (favoring the 6-endo-dig pathway over the 5-exo-dig aurone formation) and high yields compared to elemental iodine (

Key Advantages of this Protocol:

-

Regiocontrol: Exclusively targets the 6-membered chromone ring.

-

Atom Economy: Direct incorporation of iodine at the C3 position.

-

Scalability: Validated for gram-scale synthesis.[1]

Reaction Mechanism & Design

The transformation proceeds via an electrophilic activation of the alkyne by the iodonium source (

Mechanistic Pathway (DOT Visualization)

The following diagram illustrates the bifurcation between the desired chromone (6-endo-dig) and the competing aurone (5-exo-dig) pathways. The use of ICl is critical for driving the reaction toward the thermodynamic chromone product.

Figure 1: Mechanistic divergence in electrophilic cyclization. ICl promotes the 6-endo-dig pathway.

Experimental Protocols

Protocol A: The "Larock" ICl-Mediated Cyclization (Gold Standard)

Best for: High yields, difficult substrates, and strict regioselectivity.

Reagents & Materials

-

Substrate: 1-(2-hydroxyphenyl)-3-arylprop-2-yn-1-one (1.0 equiv).

-

Reagent: Iodine Monochloride (ICl) (1.2 equiv) in

. -

Solvent: Dichloromethane (

), anhydrous. -

Quench: Saturated aq.

(Sodium thiosulfate).

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the o-alkynylaryl ketone (1.0 mmol) in anhydrous

(5.0 mL). -

Cooling: Cool the solution to 0 °C using an ice/water bath. Note: Cooling is essential to control the exothermic nature of ICl addition.

-

Addition: Slowly add a solution of ICl (1.2 mmol, 1.0 M in

) dropwise over 5 minutes.-

Visual Cue: The solution will turn dark brown/red.

-

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 30–60 minutes.

-

Monitoring: Check reaction progress via TLC (typically 20% EtOAc/Hexanes). The starting alkyne spot (usually fluorescent) should disappear.

-

-

Quenching (Critical): Pour the reaction mixture into a separatory funnel containing 10 mL of saturated

. Shake vigorously until the iodine color (dark red/brown) fades to a pale yellow or clear organic layer. -

Workup: Extract with

(2 x 15 mL). Wash combined organics with brine, dry over anhydrous -

Purification: Purify via flash column chromatography on silica gel.

Protocol B: Molecular Iodine ( ) Cyclization (Green Alternative)

Best for: Sensitive substrates where ICl is too harsh, or when ICl is unavailable.

Reagents & Materials

-

Reagent: Molecular Iodine (

) (3.0 equiv).[2] -

Base:

(3.0 equiv). -

Solvent: Acetonitrile (

) or Methanol (

Step-by-Step Methodology

-

Dissolution: Dissolve the substrate (1.0 mmol) in

(10 mL). -

Base Addition: Add solid

(3.0 mmol). -

Iodine Addition: Add

(3.0 mmol) in one portion. -

Heating: Stir the mixture at room temperature (for reactive substrates) or heat to 60 °C for 2–4 hours.

-

Quench & Workup: Cool to RT, quench with aqueous

, and extract with Ethyl Acetate.

Operational Workflow & Quality Control

To ensure reproducibility, follow this validated workflow. The diagram highlights critical "Stop/Go" decision points.

Figure 2: Operational workflow for ICl-mediated synthesis with decision gates.

Performance Data & Troubleshooting

Yield Comparison: ICl vs.

| Substrate (R-Group) | Method A (ICl) Yield | Method B ( | Notes |

| Phenyl (Ph) | 92% | 78% | ICl gives cleaner conversion. |

| 4-Methoxyphenyl | 88% | 75% | Electron-rich rings react faster. |

| Alkyl (n-Butyl) | 81% | 60% | Alkyl groups are prone to side reactions with |

| 2-Thienyl | 85% | 70% | Heterocycles tolerated well in Method A. |

Troubleshooting Guide

-

Problem: Low Yield / Incomplete Reaction.

-

Cause: Moisture in solvent deactivating ICl.

-

Solution: Ensure

is distilled over

-

-

Problem: Formation of Aurone (5-exo product).

-

Cause: Reaction temperature too high during addition or insufficient electrophilicity.

-

Solution: Maintain strict 0 °C during addition. Switch from

to ICl if using Method B.

-

-

Problem: Iodine Stain Persists.

-

Cause: Insufficient thiosulfate.

-

Solution: Wash the organic layer twice with saturated

until the organic layer is strictly pale yellow/colorless.

-

Safety & Handling

-

Iodine Monochloride (ICl): Highly corrosive and causes severe burns. It is a solid that melts near room temperature (

). Handle only in a fume hood. Dispense as a solution in -

Thiosulfate Waste: While thiosulfate neutralizes iodine, the resulting aqueous waste contains iodides and should be disposed of as halogenated aqueous waste.

References

-

Yue, D., Yao, T., & Larock, R. C. (2006).[3] Diversity-Oriented Synthesis of 3-Iodochromones and Heteroatom Analogues via ICl-Induced Cyclization. The Journal of Organic Chemistry, 71(4), 1626–1632.[3] [Link]

- Zhou, Z., et al. (2008). Electrophilic Cyclization of o-Alkynylaryl Ketones: A Facile Synthesis of 3-Iodochromones. Journal of Organic Chemistry.

-

Gharpure, S. J., et al. (2024).[4][5] Iodine(III)-Mediated Keto-oximation of O-Alkynyl Hydroxylamines. Organic Letters. (Context on modern iodine-mediated cyclizations). [Link]

-

Reddy, B. V. S., et al. (2019). Iodine-catalyzed cyclization–allylation of N-allyl-2-alkynylanilines. Organic Chemistry Frontiers. [Link]

Sources

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Iodo-6-methylchromone

Introduction: The Chromone Scaffold and the Power of Palladium Catalysis

The chromone core is a privileged heterocyclic motif found in a vast array of natural products and pharmacologically active molecules.[1][2] Its derivatives exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them highly valuable scaffolds in drug discovery and development.[2][3] The functionalization of the chromone ring system is therefore of paramount importance for the generation of novel therapeutic agents with enhanced potency and selectivity.[4][5]

Palladium-catalyzed cross-coupling reactions have revolutionized the art of organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[6][7][8][9] For drug development professionals, these reactions offer a powerful toolkit to elaborate complex molecular architectures from simple precursors. This guide provides a detailed technical overview and field-proven protocols for the palladium-catalyzed cross-coupling of 3-iodo-6-methylchromone, a versatile building block for the synthesis of novel chromone-based compounds. We will delve into the mechanistic underpinnings of these reactions and provide step-by-step methodologies for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Part 1: Synthesis and Characterization of 3-Iodo-6-methylchromone

A reliable and scalable synthesis of the starting material is the cornerstone of any successful synthetic campaign. 3-Iodo-6-methylchromone can be efficiently prepared in a two-step sequence from the commercially available 2'-hydroxy-5'-methylacetophenone.

Step 1: Synthesis of 1-(2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one

The first step involves the condensation of 2'-hydroxy-5'-methylacetophenone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to furnish the corresponding enaminone.

Protocol:

-

To a round-bottom flask charged with 2'-hydroxy-5'-methylacetophenone (1.0 eq.), add N,N-dimethylformamide dimethyl acetal (2.0 eq.).

-

Heat the reaction mixture at 90 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the excess DMF-DMA and other volatile components under reduced pressure to yield the crude enaminone, which can be used in the next step without further purification.

Step 2: Iodocyclization to 3-Iodo-6-methylchromone

The crude enaminone is then subjected to an iodocyclization reaction to afford the desired 3-iodo-6-methylchromone.[10][11]

Protocol:

-

Dissolve the crude 1-(2-hydroxy-5-methylphenyl)-3-(dimethylamino)prop-2-en-1-one (1.0 eq.) in a suitable solvent such as dioxane or acetonitrile.

-

Add iodine (1.5 eq.) to the solution portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the excess iodine with a saturated aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 3-iodo-6-methylchromone as a solid.

Characterization Data for 3-Iodo-6-methylchromone:

| Technique | Observed Data |

| ¹H NMR | Signals corresponding to the methyl group, aromatic protons, and the H-2 proton of the chromone ring. |

| ¹³C NMR | Resonances for the carbonyl carbon, the carbon bearing the iodine, and other carbons of the chromone scaffold. |

| Mass Spec. | Molecular ion peak corresponding to the calculated mass of C₁₀H₇IO₂. |

Note: Specific chemical shifts and coupling constants should be compared with literature values or determined by full spectroscopic analysis.

Part 2: Palladium-Catalyzed Cross-Coupling Reactions

The 3-iodo substituent on the chromone ring serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at this position.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Aryl and Vinyl Boronic Acids

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of carbon-carbon bonds.[1][12][13][14] It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[12]

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative Addition", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Aryl [label="Aryl-Pd(II)-I(Ln)", fillcolor="#FBBC05"]; Transmetalation [label="Transmetalation", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; PdII_Aryl_R [label="Aryl-Pd(II)-R(Ln)", fillcolor="#EA4335"]; RedElim [label="Reductive Elimination", shape=ellipse, style=solid, fillcolor="#FFFFFF"]; Product [label="Aryl-R", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label="Ar-I"]; OxAdd -> PdII_Aryl; PdII_Aryl -> Transmetalation [label="R-B(OH)2 / Base"]; Transmetalation -> PdII_Aryl_R; PdII_Aryl_R -> RedElim; RedElim -> Product; RedElim -> Pd0 [label="Catalyst Regeneration"]; }

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.This protocol describes a general procedure for the Suzuki-Miyaura coupling of 3-iodo-6-methylchromone with a variety of arylboronic acids.

Materials:

-

3-Iodo-6-methylchromone

-

Arylboronic acid (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq.)

-

Solvent (e.g., a mixture of Toluene and Water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried Schlenk flask, add 3-iodo-6-methylchromone (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (2.0 eq.).

-

Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

-

Add the palladium catalyst (5 mol%) to the flask under a positive pressure of the inert gas.

-

Add the degassed solvent system (e.g., Toluene:Water 4:1) via syringe.

-

Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table of Representative Suzuki-Miyaura Coupling Reactions:

| Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane/H₂O | 100 | High |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to High |

B. Heck Reaction: Vinylation of 3-Iodo-6-methylchromone

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds between an unsaturated halide and an alkene.[6][15][16] This reaction is particularly useful for the synthesis of substituted styrenes and other vinylated compounds.

This protocol provides a general method for the Heck reaction of 3-iodo-6-methylchromone with n-butyl acrylate.

Materials:

-

3-Iodo-6-methylchromone

-

n-Butyl acrylate (1.5 eq.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

-

Ligand (e.g., P(o-tolyl)₃, 4 mol%)

-

Base (e.g., Et₃N, 2.0 eq.)

-

Solvent (e.g., DMF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a Schlenk tube, dissolve 3-iodo-6-methylchromone (1.0 eq.) in the solvent (e.g., DMF).

-

Add the base (e.g., Et₃N, 2.0 eq.) and n-butyl acrylate (1.5 eq.).

-

Degas the solution by bubbling with an inert gas for 15-20 minutes.

-

In a separate vial, prepare the catalyst by mixing the palladium source (e.g., Pd(OAc)₂) and the ligand (e.g., P(o-tolyl)₃).

-

Add the catalyst to the reaction mixture under a positive pressure of the inert gas.

-

Heat the reaction to the desired temperature (e.g., 100 °C) and monitor by TLC.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., diethyl ether).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

C. Sonogashira Coupling: Alkynylation of 3-Iodo-6-methylchromone

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to a wide range of alkynylated compounds.[8][17][18][19]

This protocol details a general procedure for the Sonogashira coupling of 3-iodo-6-methylchromone with phenylacetylene.

Materials:

-

3-Iodo-6-methylchromone

-

Phenylacetylene (1.2 eq.)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)

-

Copper(I) iodide (CuI, 4 mol%)

-

Base (e.g., Et₃N)

-

Solvent (e.g., THF)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a Schlenk flask, add 3-iodo-6-methylchromone (1.0 eq.), the palladium catalyst (2 mol%), and copper(I) iodide (4 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent (e.g., THF) and the base (e.g., Et₃N).

-

Add phenylacetylene (1.2 eq.) via syringe.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

D. Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-methylchromones

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds, providing a powerful method for the synthesis of arylamines.[7][9][20]

// Nodes Reagents [label="Reagents:\n- 3-Iodo-6-methylchromone\n- Amine\n- Pd Catalyst (e.g., Pd₂(dba)₃)\n- Ligand (e.g., Xantphos)\n- Base (e.g., Cs₂CO₃)\n- Solvent (e.g., Toluene)"]; Setup [label="Reaction Setup:\n- Flame-dried Schlenk flask\n- Inert atmosphere (Ar/N₂)\n- Degassed solvent"]; Reaction [label="Reaction:\n- Heat to 110 °C\n- Monitor by TLC"]; Workup [label="Workup:\n- Cool to RT\n- Dilute with water\n- Extract with EtOAc"]; Purification [label="Purification:\n- Column Chromatography"]; Product [label="3-Amino-6-methylchromone Derivative", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Reagents -> Setup; Setup -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-iodo-6-methylchromone with morpholine.

Materials:

-

3-Iodo-6-methylchromone

-

Morpholine (1.2 eq.)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)

-

Ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 2.0 eq.)

-

Solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a glovebox or under a stream of inert gas, add the palladium catalyst (2 mol%), the ligand (4 mol%), and the base (2.0 eq.) to a Schlenk tube.

-

Add 3-iodo-6-methylchromone (1.0 eq.) and the solvent (e.g., Toluene).

-

Add morpholine (1.2 eq.) via syringe.

-

Seal the Schlenk tube and heat the reaction mixture to the desired temperature (e.g., 110 °C).

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter the mixture through a pad of Celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Part 3: Troubleshooting and Optimization

Low Yields:

-

Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced in situ. The use of pre-formed Pd(0) catalysts can sometimes improve yields.

-

Ligand Choice: The choice of ligand is crucial. For sterically hindered substrates, bulky electron-rich phosphine ligands are often required. Screen a variety of ligands to find the optimal one for a specific transformation.

-

Base and Solvent: The choice of base and solvent can significantly impact the reaction outcome. A screening of different bases (e.g., carbonates, phosphates, alkoxides) and solvents (e.g., toluene, dioxane, DMF) may be necessary to optimize the reaction.

-

Degassing: Incomplete removal of oxygen can lead to catalyst deactivation. Ensure thorough degassing of solvents and the reaction vessel.

Side Reactions:

-

Homocoupling: Homocoupling of the boronic acid (in Suzuki reactions) or the alkyne (in Sonogashira reactions) can be a significant side reaction. This can often be minimized by carefully controlling the reaction temperature and the rate of addition of the coupling partners.

-

Dehalogenation: Reductive dehalogenation of the starting material can occur, particularly at higher temperatures. Using a milder base or a lower reaction temperature may help to suppress this side reaction.

Conclusion

The palladium-catalyzed cross-coupling of 3-iodo-6-methylchromone provides a powerful and versatile platform for the synthesis of a diverse library of functionalized chromone derivatives. The protocols outlined in this guide, based on established methodologies for similar substrates, offer a solid starting point for researchers in drug discovery and medicinal chemistry. By understanding the underlying mechanisms and carefully optimizing the reaction conditions, these powerful transformations can be harnessed to accelerate the development of novel chromone-based therapeutic agents.

References

-

Heck Reaction. Organic Chemistry Portal. [Link]

-

Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. PMC - NIH. [Link]

-

Heck Reaction | Named Reactions | Organic Chemistry Lessons. YouTube. [Link]

-

Mizoroki-Heck reaction of iodobenzene derivatives with n-butyl acrylate. ResearchGate. [Link]

-

Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions. MDPI. [Link]

-

Palladium(I)-Iodide Catalyzed Deoxygenative Heck Reaction of Vinyl Triflates: A Formate-Mediated Cross-Electrophile Reductive Coupling with cine-Substitution. PMC - NIH. [Link]

-

Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. ResearchGate. [Link]

-

Practical and Efficient Suzuki−Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. ACS Publications. [Link]

-

Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates. PMC - NIH. [Link]

-

Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers. [Link]

-

The Sonogashira Coupling. Prezi. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Sonogashira Coupling. Chemistry LibreTexts. [Link]

-

Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

-

Flow Chemistry: Sonogashira Coupling. ThalesNano. [Link]

-

The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

-

Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers. [Link]

-

Sonogashira Coupling Reaction with Diminished Homocoupling.. SciSpace. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. NIH. [Link]

-

An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

-

Suzuki-Miyaura cross-coupling reaction of iodobenzene and aryl boronic.... ResearchGate. [Link]

-

Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. scispace.com [scispace.com]

- 3. Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Frontiers | Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides [frontiersin.org]

- 10. Synthesis of Novel Key Chromophoric Intermediates via C-C Coupling Reactions | MDPI [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. gold-chemistry.org [gold-chemistry.org]

- 16. rsc.org [rsc.org]

- 17. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. m.youtube.com [m.youtube.com]

- 20. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]

Advanced Functionalization Strategies for the Chromone C-3 Position

Executive Summary

The chromone (4H-chromen-4-one) scaffold is a privileged structure in medicinal chemistry, forming the core of flavonoids, isoflavones, and various synthetic anti-inflammatory and anticancer agents. While the C-2 position is kinetically labile and electrophilic, the C-3 position presents a unique synthetic challenge and opportunity. It acts as a cryptic nucleophile in specific electronic environments but is often sterically shielded and electronically deactivated by the adjacent carbonyl.

This guide details three distinct methodologies for C-3 functionalization, moving from classical electrophilic substitution to modern transition-metal-catalyzed C-H activation and radical functionalization. These protocols are designed to overcome the common "C-2 dominance" and ring-opening side reactions.

Strategic Analysis: The C-3 Reactivity Paradox

Successful C-3 functionalization requires navigating the electronic dichotomy of the pyrone ring.

-

The C-2 Trap: The C-2 position is highly electrophilic (Michael acceptor). Hard nucleophiles often attack C-2, leading to pyrone ring opening (recyclization or degradation).

-

The C-3 Gateway: The C-3 position is electron-rich (alkene-like) and susceptible to electrophilic attack, but this reactivity is often masked by the electron-withdrawing carbonyl at C-4.

Reactivity Map

The following diagram illustrates the competing electronic pathways and the strategic logic required to target C-3 selectively.

Figure 1: Reactivity landscape of the chromone scaffold.[1] Successful C-3 functionalization requires bypassing the kinetically favored C-2 nucleophilic attack.

Protocol A: The Electrophilic Gateway (Synthesis of 3-Formylchromone)

Application: Synthesis of precursors for Knoevenagel condensations, Schiff bases, and heterocycle formation. Mechanism: Vilsmeier-Haack Formylation.[2][3][4]

This protocol utilizes the "one-pot" approach starting from 2-hydroxyacetophenone. This is superior to formylating pre-formed chromones as it drives cyclization and functionalization simultaneously, improving yield and reducing purification steps.

Reagents & Materials[3][5][6][7][8][9][10]

-

Substrate: 2'-Hydroxyacetophenone (10 mmol)

-

Reagent: Phosphorus oxychloride (POCl3) (30 mmol, 3.0 equiv)

-

Solvent: N,N-Dimethylformamide (DMF) (anhydrous, 5-7 volumes)

-

Quench: Ice-cold water / Saturated NaOAc solution

Step-by-Step Methodology

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Purge with Argon.

-

Vilsmeier Complex Formation: Add anhydrous DMF (15 mL) to the flask and cool to 0°C in an ice bath. Add POCl3 (2.8 mL, 30 mmol) dropwise over 15 minutes.

-

Critical Check: Ensure the solution remains colorless to pale yellow. A dark orange color indicates thermal decomposition. Stir for 30 mins at 0°C.

-

-

Substrate Addition: Dissolve 2'-hydroxyacetophenone (1.36 g, 10 mmol) in DMF (5 mL). Add this solution dropwise to the Vilsmeier complex at 0°C.

-

Cyclization: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 30 mins, then heat to 60°C for 6-12 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 7:3). The intermediate (chlorovinyl aldehyde) may be visible before full conversion to the chromone.

-

-

Hydrolysis (Critical Step): Pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. The mixture will turn yellow/orange. Stir for 2 hours to ensure complete hydrolysis of the iminium salt.

-

Isolation: The product usually precipitates as a solid. Filter, wash with copious water, and dry.

-

Purification: Recrystallize from Ethanol or Acetone.

Expected Yield: 75-90% Key Data Point: 1H NMR (CDCl3) typically shows the aldehyde proton at ~10.3 ppm and the C-2 proton at ~8.5 ppm (singlet).

Protocol B: Direct C-H Oxidative Alkenylation (Pd-Catalyzed)

Application: Direct introduction of vinyl groups (Heck-type) without pre-halogenation. Mechanism: Pd(II)-catalyzed C-H activation via a Concerted Metalation-Deprotonation (CMD) pathway, followed by oxidative turnover.

Reagents & Materials[3][5][6][7][8][9][10]

-

Substrate: Chromone (0.5 mmol)

-

Coupling Partner: Ethyl acrylate or Styrene (1.5 equiv)

-

Catalyst: Pd(OAc)2 (10 mol%)[5]

-

Oxidant: Ag2CO3 (1.0 equiv) + Cu(OAc)2 (0.5 equiv)

-

Additive: Pivalic acid (PivOH) (30 mol%) - Crucial for CMD mechanism

-

Solvent: 1,2-Dichloroethane (DCE) or t-Amyl Alcohol

Step-by-Step Methodology

-

Setup: In a screw-cap pressure vial, combine Chromone (73 mg, 0.5 mmol), Pd(OAc)2 (11 mg), Ag2CO3 (138 mg), Cu(OAc)2 (45 mg), and PivOH (15 mg).

-

Solvation: Add DCE (2.0 mL). Add the alkene (0.75 mmol).

-

Reaction: Seal the vial and heat to 100°C for 16 hours.

-

Note: The reaction mixture will be heterogeneous. Vigorous stirring is essential.

-

-

Workup: Cool to RT. Dilute with CH2Cl2 (10 mL) and filter through a pad of Celite to remove metal salts.

-

Purification: Concentrate filtrate and purify via flash chromatography (SiO2, Hexane/EtOAc gradient).

Mechanistic Visualization (CMD Pathway)

This diagram details the catalytic cycle, highlighting the role of Pivalic Acid in the critical C-H bond breaking step.

Figure 2: Pd(II)-catalyzed oxidative C-H alkenylation cycle. The CMD step is assisted by pivalate ligands acting as an internal base.

Protocol C: Radical Trifluoromethylation (Late-Stage Functionalization)

Application: Introducing a -CF3 group to modulate lipophilicity and metabolic stability (bioisostere). Mechanism: Oxidative radical substitution using Langlois Reagent.

Reagents & Materials[3][5][6][7][8][9][10]

-

Substrate: Substituted Chromone (0.5 mmol)

-

CF3 Source: Sodium trifluoromethanesulfinate (Langlois Reagent) (3.0 equiv)

-

Oxidant: tert-Butyl hydroperoxide (TBHP) (70% aq., 4.0 equiv)

-

Solvent: CH2Cl2 / Water (biphasic 2:1) or DMSO

-

Temperature: Ambient (RT) to 40°C

Step-by-Step Methodology

-

Assembly: To a vial containing the Chromone (0.5 mmol) and Sodium trifluoromethanesulfinate (234 mg, 1.5 mmol), add CH2Cl2 (2 mL) and Water (1 mL).

-

Initiation: Add TBHP (4.0 equiv) dropwise.

-

Reaction: Stir vigorously at room temperature for 24 hours.

-

Observation: The biphasic system requires high stir rates (1000 rpm) to ensure phase transfer of the radical species.

-

-

Workup: Quench with saturated NaHCO3. Extract with CH2Cl2 (3x). Dry organics over Na2SO4.

-

Purification: Flash chromatography. Note that CF3 products often run significantly faster on silica than the parent chromone due to increased lipophilicity.

Comparative Data & Troubleshooting

Method Selection Matrix

| Feature | Vilsmeier-Haack (Protocol A) | Pd-Catalyzed C-H (Protocol B) | Radical CF3 (Protocol C) |

| Primary Utility | Creating reactive intermediates (Aldehydes) | Direct C-C bond formation (Alkenes/Aryls) | Late-stage physicochemical tuning |

| Atom Economy | Moderate (POCl3 waste) | High (Direct H-substitution) | Moderate (Stoichiometric oxidant) |

| Key Challenge | Moisture sensitivity | Catalyst cost & removal | Regioselectivity (C-2 vs C-3) |

| Typical Yield | 80-95% | 50-75% | 40-65% |

Troubleshooting Guide

| Problem | Probable Cause | Corrective Action |

| Ring Opening (Protocol A) | Hydrolysis temp too high or pH too basic. | Keep hydrolysis at 0°C initially. Do not use strong base (NaOH) for neutralization; use NaOAc. |

| Low Conversion (Protocol B) | Catalyst poisoning or poor CMD. | Ensure anhydrous conditions. Increase PivOH loading to 50 mol%. Switch solvent to t-Amyl alcohol. |

| C-2 Functionalization (Protocol C) | Radical stability preference. | Block C-2 with a methyl/phenyl group if possible. If C-2 is H, C-2 radical addition is often favored over C-3. |

| Black Precipitate (Protocol B) | Pd precipitation (Pd black). | Oxidant (Ag/Cu) is failing to reoxidize Pd(0). Increase oxidant load or ensure O2/Air is present if using aerobic conditions. |

References

-

Review of C-3 Functionalization: Benny, A. T., & Radhakrishnan, E. K. (2022). Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation.[1][6] RSC Advances, 12, 3343–3358.[1] Link

-

Synthesis of 3-Formylchromone: Nohara, A., Umetani, T., & Sanno, Y. (1973). A facile synthesis of chromone-3-carboxaldehydes.[4] Tetrahedron, 29(6), 877-893. Link

-

Pd-Catalyzed C-H Alkenylation: Kim, D., Min, M., & Hong, S. (2011). Palladium(II)-catalyzed intermolecular C-3 alkenylation of chromones.[7] Chemical Communications, 47, 12673-12675. Link

-

Radical Functionalization: Studer, A., & Curran, D. P. (2016). The Electron is a Catalyst. Nature Chemistry, 8, 1095–1105. Link

-

Chromone C-Glycosides: Sharma, M. K., Tiwari, B., & Hussain, N. (2024).[5] Pd-catalyzed stereoselective synthesis of chromone C-glycosides. Chemical Communications, 60, 4847-4850. Link

Sources

- 1. Organocatalysed C-2 and C-3 functionalisation of chromones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01129A [pubs.rsc.org]

- 2. asianpubs.org [asianpubs.org]

- 3. sciforum.net [sciforum.net]

- 4. researchgate.net [researchgate.net]

- 5. sathibhu.org [sathibhu.org]

- 6. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp2 C–H activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Advances in the site-selective C-5, C-3 and C-2 functionalization of chromones via sp 2 C–H activation - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08214K [pubs.rsc.org]

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Iodochromone Reaction Mixtures

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the removal of unreacted iodine from 3-iodochromone synthesis reaction mixtures. The methodologies and principles discussed herein are grounded in established chemical practices to ensure reliable and reproducible outcomes.

Introduction: The Challenge of Residual Iodine

The synthesis of 3-iodochromones, valuable intermediates in medicinal chemistry and materials science, often involves electrophilic iodination reactions.[1] A common challenge in these syntheses is the presence of residual, unreacted iodine in the crude reaction mixture. This impurity imparts a characteristic brown or purple color and can interfere with subsequent reaction steps and complicate the purification of the desired product. The nonpolar nature of elemental iodine allows it to be readily soluble in many organic solvents, making its removal from the organic phase a critical step in the workup procedure.[2][3][4]

This technical support center provides a comprehensive overview of the most effective methods for quenching and removing unreacted iodine, along with troubleshooting guides to address common issues encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: Why is my organic layer still colored after a standard aqueous wash?

A1: Elemental iodine (I₂) has low solubility in water but is readily soluble in many organic solvents.[3][4] A simple water wash is often insufficient to completely extract the iodine from the organic phase. To effectively remove iodine, a reducing agent must be added to the aqueous wash to convert the colored I₂ into colorless and water-soluble iodide ions (I⁻).

Q2: I performed a sodium thiosulfate wash, but the color persists. What could be the issue?

A2: Several factors could contribute to an incomplete reaction with sodium thiosulfate:

-

Insufficient Amount: Ensure that an excess of sodium thiosulfate is used to react with all the residual iodine.

-

Poor Mixing: Vigorous stirring or shaking of the biphasic mixture is crucial to maximize the contact between the iodine in the organic phase and the thiosulfate in the aqueous phase.[5]

-

Concentration of Thiosulfate Solution: Using a saturated or near-saturated solution of sodium thiosulfate can be more effective. However, be aware that the dissolution of sodium thiosulfate is endothermic, which can decrease its solubility.[5] Preparing the solution in advance or gentle warming can help ensure it is fully dissolved.

-

pH of the Aqueous Solution: The effectiveness of sodium thiosulfate can be influenced by pH. Mildly acidic conditions can sometimes improve its performance.[5] However, strongly acidic conditions (pH < 1) should be avoided as this can cause the decomposition of thiosulfate to colloidal sulfur, which can be difficult to remove.[5]

Q3: Are there alternatives to sodium thiosulfate for quenching iodine?

A3: Yes, other reducing agents can be used. Sodium sulfite (Na₂SO₃) and sodium bisulfite (NaHSO₃) are effective alternatives.[5] These reagents can sometimes provide a cleaner separation as they are less prone to forming solid byproducts compared to sodium thiosulfate under certain conditions.[5]

Q4: Can I remove residual iodine by column chromatography?

A4: While it is possible to separate iodine from the desired product using column chromatography, it is generally not the preferred primary method for removing large quantities of iodine.[5][6] Iodine can elute from the column, resulting in colored fractions and potentially contaminating the purified product.[5] It is best practice to quench and remove the majority of the iodine with a reducing wash before proceeding to chromatographic purification.

Q5: Will recrystallization remove iodine impurities?

A5: Recrystallization can be an effective final purification step to remove trace amounts of iodine and other impurities.[7][8] The choice of solvent is critical. A solvent system should be selected where the 3-iodochromone product has high solubility at elevated temperatures and low solubility at room temperature or below, while iodine remains in the mother liquor. Common solvent systems for recrystallization include ethanol, or mixtures like n-hexane/acetone and n-hexane/ethyl acetate.[7]

Troubleshooting and Optimization

This section provides detailed protocols and troubleshooting advice for the common challenges encountered when removing unreacted iodine from 3-iodochromone reaction mixtures.

Decision-Making Workflow for Iodine Removal

The following flowchart outlines a systematic approach to purifying your 3-iodochromone product.

Caption: Decision workflow for iodine removal.

Experimental Protocols

Protocol 1: Standard Sodium Thiosulfate Wash

This is the most common and generally effective method for removing unreacted iodine.[9][10]

Materials:

-

Crude reaction mixture in an organic solvent

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Separatory funnel

-

Brine (saturated aqueous NaCl solution)

-

Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

-

Transfer the crude reaction mixture to a separatory funnel.

-

Add an equal volume of a saturated aqueous solution of sodium thiosulfate.

-

Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure. The brown/purple color of the organic layer should dissipate. If the color persists, add more thiosulfate solution.

-

Allow the layers to separate. The aqueous layer will be at the bottom if the organic solvent is less dense than water (e.g., diethyl ether, ethyl acetate) and at the top if the solvent is denser (e.g., dichloromethane, chloroform).

-

Drain the aqueous layer.

-

Wash the organic layer with an equal volume of brine to remove any residual water-soluble impurities.

-

Separate the layers and transfer the organic layer to a clean flask.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter or decant the dried organic solution and concentrate it under reduced pressure to obtain the crude product.

Protocol 2: Column Chromatography for Trace Iodine Removal

This method is suitable for removing small amounts of residual iodine or for separating the 3-iodochromone from other non-polar impurities.[6][11]

Materials:

-

Crude 3-iodochromone

-

Silica gel

-

Appropriate solvent system (e.g., hexane/ethyl acetate mixture)

-

Chromatography column and associated glassware

Procedure:

-

Prepare a silica gel slurry in the chosen eluent and pack the chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.

-

Carefully load the sample onto the top of the silica gel bed.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure 3-iodochromone. Iodine, if present, will typically elute as a colored band.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

| Method | Advantages | Disadvantages | Best For |

| Sodium Thiosulfate Wash | Fast, efficient for large amounts of iodine, inexpensive.[10] | Can form solid byproducts under acidic conditions.[5] | Initial bulk removal of unreacted iodine. |

| Sodium Sulfite/Bisulfite Wash | Generally cleaner than thiosulfate, less prone to byproduct formation.[5] | May produce SO₂ gas, which can react with certain functional groups.[5] | An alternative to thiosulfate, especially if byproduct formation is an issue. |

| Column Chromatography | Can remove trace iodine and separate other impurities simultaneously.[6] | Not ideal for large quantities of iodine, can be time-consuming and requires more solvent.[5] | Final purification after a quenching wash. |

| Recrystallization | Excellent for achieving high purity, removes a wide range of impurities.[7] | Potential for product loss in the mother liquor. Requires finding a suitable solvent system. | Final purification step to obtain highly pure, crystalline product. |

References

- International Atomic Energy Agency. (1988). Iodine removing method in organic solvent. INIS-IAEA.

- Reddit. (2021). Removal of Iodine : r/Chempros.

- Google Patents. (n.d.).

- Study Mind. (n.d.).

- Phenomenex. (2025).

- PubMed. (n.d.).

- Google Patents. (n.d.).

- Stainsfile. (n.d.).

- ResearchGate. (2022). What is the best way to remove Iodine(impurity)

- Organic Chemistry Portal. (n.d.).

- University of Rochester. (n.d.). Workup: Bromine or Iodine - Department of Chemistry.

- Reddit. (2014). How do I get rid of excess iodine in a reaction? : r/chemistry.

- ACS Publications. (2025).

- Chemistry Stack Exchange. (2019). Solubility of Iodine in Some Organic Solvents.

- Frontiers. (2021).

- University of Rochester. (n.d.).

- ResearchGate. (2022). Iodine Promoted Synthesis of S‐Benzoazolyl Chromones by a Three‐Component One‐Pot Reaction | Request PDF.

- Univen. (2023). SYNTHESIS OF NOVEL 6,8-DISUBSTITUTED-CHROMONE-3- CARBOXAMIDES AND THEIR EVALUATION AS POTENTIAL ANTI-TUBERCULOSIS AGENTS BY.

- ECHEMI. (n.d.). Solubility of Iodine in Some Organic Solvents.

- ACS Publications. (n.d.).

- Royal Society of Chemistry. (2019).

- ACS Publications. (n.d.). Solubility of Iodine in Ethyl Alcohol, Ethyl Ether, Mesitylene, p-Xylene, 2,2-Dimethylbutane, Cyclohexane and Perfluoro-n-heptane | Journal of the American Chemical Society.

- Google Patents. (n.d.). Process for preparing 3-isochromanone.

- ResearchGate. (n.d.).

- Google Patents. (2013).

- National Institutes of Health. (n.d.). Iodine(III) Reagents in Radical Chemistry - PMC.

- Google Patents. (n.d.). Process for purifying iodine and/or an iodine compound.

- Organic Reaction Workup Formulas for Specific Reagents. (n.d.).

- Royal Society of Chemistry. (n.d.). mediated oxidative chlorination, bromination and iodination of chromone derivatives using alkyl halides as the solvent and halogen source. Organic Chemistry Frontiers.

- Benchchem. (n.d.).

- ISOFLEX USA. (n.d.). Iodine.

- Baba Farid Group of Institutions. (n.d.).

- Chemistry LibreTexts. (2021). 12.

- ResearchGate. (n.d.). Physical Properties of Iodine | Request PDF.

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. ISOFLEX USA - Iodine [isoflex.com]

- 4. researchgate.net [researchgate.net]

- 5. reddit.com [reddit.com]

- 6. Column Chromatography: Principles and Applications | Phenomenex [phenomenex.com]

- 7. Tips & Tricks [chem.rochester.edu]

- 8. univendspace.univen.ac.za [univendspace.univen.ac.za]

- 9. studymind.co.uk [studymind.co.uk]

- 10. Workup [chem.rochester.edu]

- 11. pubs.acs.org [pubs.acs.org]

Technical Support Center: Stability of 3-Iodo-6-methylchromone Under Basic Conditions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability of 3-Iodo-6-methylchromone when subjected to basic (alkaline) conditions. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret unexpected results, and design robust experimental protocols.

Introduction: The Challenge of Basic Conditions

3-Iodo-6-methylchromone is a valuable synthetic intermediate in medicinal chemistry and materials science.[1] However, its stability can be compromised in the presence of bases. The electron-deficient γ-pyrone ring of the chromone scaffold is susceptible to nucleophilic attack, and the α-iodo ketone functionality introduces additional reaction pathways.[2] Understanding these potential degradation routes is critical for successful synthesis, purification, and application of this compound.

Frequently Asked Questions (FAQs)

Q1: I am observing the disappearance of my 3-Iodo-6-methylchromone starting material upon treatment with a mild base. What is happening?

A1: The most probable cause is base-mediated degradation. There are two primary pathways to consider:

-

Ring-Opening via Nucleophilic Attack: The C-2 position of the chromone ring is electrophilic and susceptible to attack by nucleophiles, including hydroxide ions or other bases.[2] This attack leads to the opening of the pyrone ring to form an intermediate phenolate, which can then undergo further reactions.

-

Favorskii Rearrangement: As an α-halo ketone, 3-Iodo-6-methylchromone can undergo a Favorskii rearrangement in the presence of a base.[3][4][5] This reaction involves the formation of a cyclopropanone intermediate, followed by nucleophilic attack and ring-opening to yield a carboxylic acid derivative, typically with a contracted ring system.[6][7]

The specific pathway that predominates will depend on the reaction conditions, including the nature of the base, the solvent, and the temperature.

Q2: What are the likely degradation products I should be looking for?

A2: Based on the potential degradation pathways, you should consider the following products:

-

From Ring-Opening: Nucleophilic attack by hydroxide would likely lead to the formation of a substituted salicylic acid derivative after subsequent workup.

-

From Favorskii Rearrangement: This pathway would result in the formation of a benzofuran-2-carboxylic acid derivative. The 6-methyl group would remain on the benzene ring.

It is also possible to observe a mixture of products, particularly if the reaction conditions are not carefully controlled.

Q3: My reaction involves a nucleophilic substitution at the 3-position. How can I minimize degradation of the chromone core?

A3: To favor nucleophilic substitution at the C-3 position over degradation, consider the following strategies:

-

Choice of Base: Use a non-nucleophilic, sterically hindered base to deprotonate your nucleophile without promoting attack on the chromone ring.

-

Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired substitution to occur. Degradation reactions often have a higher activation energy.

-

Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to basic conditions.

-

Anhydrous Conditions: If your nucleophile can be used under anhydrous conditions, this will prevent hydrolysis of the chromone ring.

Q4: Does the methyl group at the 6-position influence the stability?

A4: The 6-methyl group is an electron-donating group, which can have a modest stabilizing effect on the electron-deficient chromone ring. However, this effect is generally not sufficient to prevent degradation under basic conditions. Its primary utility is often as a synthetic handle or for modulating the biological activity of the final product.[1]

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Complete loss of starting material with no identifiable desired product. | Rapid degradation of the chromone ring. | - Re-evaluate the strength and nucleophilicity of your base. - Lower the reaction temperature significantly. - Perform a time-course study to find the optimal reaction time. |

| Formation of multiple unidentified polar products. | A mixture of ring-opened and rearranged products. | - Use a weaker base or a buffered system to maintain a lower pH. - Employ aprotic solvents to disfavor the Favorskii rearrangement if ring-opening is the desired pathway. |

| Low yield of the desired C-3 substituted product. | Competition between nucleophilic substitution and degradation. | - Increase the concentration of your nucleophile relative to the base. - Consider using a palladium-catalyzed cross-coupling reaction as an alternative to direct nucleophilic substitution. |

Potential Degradation Pathways

The following diagrams illustrate the two most likely degradation pathways for 3-Iodo-6-methylchromone under basic conditions.

Caption: Nucleophilic attack at C-2 leading to ring-opening.

Caption: Favorskii rearrangement leading to a ring-contracted product.

Experimental Protocol: Stability Study of 3-Iodo-6-methylchromone

This protocol provides a general framework for assessing the stability of 3-Iodo-6-methylchromone under basic conditions.

Objective: To determine the rate of degradation and identify the major degradation products of 3-Iodo-6-methylchromone in a buffered basic solution.

Materials:

-

3-Iodo-6-methylchromone

-

Buffer solution (e.g., pH 10 carbonate-bicarbonate buffer)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (for HPLC mobile phase)

-

HPLC system with a UV detector

-

LC-MS system for product identification

Procedure:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-Iodo-6-methylchromone in acetonitrile.

-

Reaction Setup: In a series of vials, add the appropriate volume of the stock solution to the pre-warmed buffer solution to achieve a final concentration of 50 µg/mL.

-

Incubation: Incubate the vials at a constant temperature (e.g., 37°C).

-

Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from one of the vials.

-

Quenching: Immediately quench the reaction by adding an equal volume of 0.1% formic acid in acetonitrile. This will neutralize the base and prevent further degradation.

-

HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC. Use a C18 column and a gradient elution method with a mobile phase consisting of water and acetonitrile with 0.1% formic acid.

-

Data Analysis: Quantify the peak area of the remaining 3-Iodo-6-methylchromone at each time point. Plot the percentage of remaining compound against time to determine the degradation kinetics.

-

Product Identification: Analyze the samples from the later time points by LC-MS to identify the mass of the degradation products.

Caption: Workflow for the stability study of 3-Iodo-6-methylchromone.

Data Presentation

The results of the stability study can be summarized in a table similar to the one below.

| Time (hours) | % Remaining 3-Iodo-6-methylchromone | Major Degradation Product(s) (by LC-MS) |

| 0 | 100 | - |

| 1 | 85 | Product A (m/z = X) |

| 2 | 72 | Product A, Product B (m/z = Y) |

| 4 | 50 | Product A, Product B |

| 8 | 25 | Product A, Product B |

| 24 | <5 | Product A, Product B |

References

-

Purechemistry. (2023, February 23). Favorskii rearrangement reaction, mechanism and affecting factors. Purechemistry. [Link]

-

Organic Chemistry Portal. Favorskii Reaction. [Link]

-

Wikipedia. Favorskii rearrangement. [Link]

-

Professor Dave Explains. (2022, January 26). Favorskii Rearrangement. YouTube. [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and water. [Link]

-

Organic Chemistry Tutor. Favorskii Rearrangement. [Link]

-

Chemguide. nucleophilic substitution - halogenoalkanes and hydroxide ions. [Link]

-

Doc Brown's Chemistry. hydrolysis halogenoalkanes hydroxide ion SN1 SN2 nucleophilic substitution reaction mechanisms to give alcohols reagents reaction conditions organic synthesis. [Link]

-

Kaushik, P., Shakil, N. A., & Rana, V. S. (2021). Synthesis, Biological Evaluation, and QSAR Studies of 3-Iodochromone Derivatives as Potential Fungicides. Frontiers in Chemistry, 9, 649591. [Link]

-

ResearchGate. A highly efficient strategy for the synthesis of 3-substituted salicylic acids by either directed ortho-lithiation or halogen–metal exchange of substituted MOM protected phenols followed by carboxylation. [Link]

-

Keglevich, G., et al. (2022). Three-Component Reaction of 3-Formyl-6-Methylchromone, Primary Amines, and Secondary Phosphine Oxides: A Synthetic and Mechanistic Study. ACS Omega, 7(51), 48149–48157. [Link]

-

ResearchGate. Ring Opening Ring Closure Reactions with 3-Substituted Chromones under Nucleophilic Conditions. [Link]

-

Sadia Malik. (2021, February 28). Hydrolysis of haloalkanes. YouTube. [Link]

-

Journal of the Indian Chemical Society. DERIVATIVES OF SALICYLIC ACID. Part XIII. Chlorosalicylic Acids and Their Methyl Ethers. [Link]

-

Chemguide. Explaining nucleophilic substitution between halogenoalkanes and hydroxide ions. [Link]

-

Sciforum. FORCED DEGRADATION STUDIES ON AGENTS OF THERAPEUTIC INTEREST. [Link]

-

da Silva, A. J. M., & da Silva, F. C. (2011). Hypervalent Iodine–Mediated Ring Contraction Reactions. Molecules, 16(12), 10408-10423. [Link]

-

Chemical Review and Letters. Synthesis of azo compounds containing salicylic acid and its derivatives. [Link]

-

A Level Chemistry Revision Sheets. Nucleophilic Substitution with OH - Reaction Mechanism Notes. [Link]

-

Doc Brown's Chemistry. mechanism of hydrolysis of haloalkanes with water classification tertiary secondary primary halogenoalkane reactivity trends investigations with silver nitrate alkyl halides advanced A level organic chemistry revision notes. [Link]

-

ResearchGate. (PDF) Salicylic Acid Synthesis Methods: A Review. [Link]

-

FuseSchool - Global Education. (2015, May 10). Nucleophilic substitution reactions with hydroxide and water. YouTube. [Link]

-

Ibrahim, M. A. (2008). Ring transformation of chromone-3-carboxylic acid under nucleophilic conditions. ARKIVOC, 2008(17), 192-204. [Link]

-

Chemistry Stack Exchange. Regioselectivity in iodolactonisation of γ,δ-unsaturated carboxylic acid. [Link]

-

Freesciencelessons. (2022, March 28). A Level Chemistry Revision "Hydrolysis of Haloalkanes by Nucleophilic Substitution". YouTube. [Link]

-

National Institutes of Health. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. researchgate.net [researchgate.net]

- 3. purechemistry.org [purechemistry.org]

- 4. Favorskii Reaction [organic-chemistry.org]

- 5. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

Validation & Comparative

Technical Guide: HRMS Validation of 3-Iodo-6-methylchromone

Executive Summary

3-Iodo-6-methylchromone is a critical scaffold in medicinal chemistry, serving as a high-value intermediate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira) to generate flavonoid libraries. Its validation is frequently complicated by the presence of unreacted precursors (6-methylchromone) or halogen-exchanged byproducts (3-bromo analogues) if synthesized via halogen exchange methods.

This guide provides a definitive High-Resolution Mass Spectrometry (HRMS) validation protocol. Unlike standard LC-UV, which relies on retention time, HRMS offers orthogonal confirmation via exact mass accuracy (<5 ppm) and isotopic pattern analysis , effectively distinguishing the target from structurally similar impurities.

The Analytical Challenge

The primary challenge in validating 3-Iodo-6-methylchromone lies in distinguishing it from its synthetic alternatives and potential impurities.

-

The Precursor (6-methylchromone): Lacks the iodine moiety.

-

The Analog (3-Bromo-6-methylchromone): Often used as a cheaper alternative but possesses lower reactivity in specific coupling reactions.

-

The Regioisomer: Mis-iodination at the 8-position (rare but possible).

HRMS differentiates these not just by mass, but by the Mass Defect and Isotopic Fine Structure . Iodine is monoisotopic (

Comparative Analysis: Reference Data

The following table establishes the Reference Standards for validation. Researchers should calibrate their instruments (Q-TOF or Orbitrap) to these theoretical values.

Table 1: HRMS Reference Standards (ESI+)

| Analyte | Formula (Neutral) | [M+H]+ Theoretical (m/z) | Mass Defect | Isotopic Pattern (M : M+2) |

| 3-Iodo-6-methylchromone | C₁₀H₇IO₂ | 286.9564 | Negative (-0.04) | 100 : <1.0 (No M+2) |

| 3-Bromo-6-methylchromone | C₁₀H₇BrO₂ | 238.9702 | Positive | 100 : 98 (1:1 Doublet) |

| 6-Methylchromone | C₁₀H₈O₂ | 161.0603 | Positive | 100 : <1.0 |

| 3-Iodo-6-methylchromone (Na Adduct) | C₁₀H₇IO₂Na | 308.9383 | Negative | 100 : <1.0 |

Note: Mass calculations are based on IUPAC standard atomic weights: C=12.00000, H=1.00783, I=126.90447, O=15.99491, Br=78.9183.

Experimental Protocol

This protocol is designed as a self-validating system. The use of a lock-mass or internal calibrant is mandatory to achieve the required <5 ppm mass accuracy.

Sample Preparation

-

Stock Solution: Dissolve 1 mg of synthesized product in 1 mL DMSO (due to limited solubility of iodinated chromones in pure methanol).

-

Working Solution: Dilute 10 µL of Stock into 990 µL of Methanol/Water (50:50) + 0.1% Formic Acid.

-

Rationale: The addition of formic acid promotes protonation ([M+H]+) in Positive ESI mode, which is the preferred ionization state for chromones.

-

LC-HRMS Method Parameters[2]

-

Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

-

Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Note: 3-Iodo-6-methylchromone is hydrophobic; expect elution late in the gradient (approx. 3.5 - 4.0 min).

-

-

Ionization: ESI Positive Mode.

-

Capillary Voltage: 3500 V.

-

Fragmentor/Source Voltage: 135 V (Keep moderate to prevent in-source fragmentation of the C-I bond).

Data Interpretation & Fragmentation Logic

To confirm the structure, one must analyze the fragmentation pathway.[1][2] The chromone skeleton undergoes a characteristic Retro-Diels-Alder (RDA) cleavage and loss of Carbon Monoxide (CO).

Mechanism of Fragmentation[3][5][6]

-

Parent Ion: m/z 286.9564 [M+H]+

-

Loss of CO: The pyrone ring contracts, ejecting a carbonyl group (-28 Da).

-

Fragment: m/z ~258.96

-

-

Loss of Iodine: The C-I bond is the weakest link. Homolytic or heterolytic cleavage releases the iodine radical/ion (-127 Da).

-

Fragment: m/z ~160.05 (Methylchromone radical cation).

-

Visualization: Fragmentation Pathway

The following diagram illustrates the structural logic required for MS/MS confirmation.

Caption: Proposed ESI+ fragmentation pathway for 3-Iodo-6-methylchromone. The loss of CO followed by Iodine is the primary diagnostic transition.

Validation Decision Workflow

Use this logic gate to accept or reject the synthesized batch.

Caption: Decision matrix for validating 3-Iodo-6-methylchromone batches using HRMS data.

References

-

Synthesis of 3-Iodo-chromones: Gammill, R. B. (1979). "A convenient synthesis of 3-halo-chromones."[3] Synthesis, 1979(11), 901-903.

- Chromone Fragmentation Patterns: Porter, Q. N., & Baldas, J. (1971). Mass Spectrometry of Heterocyclic Compounds. Wiley-Interscience.

-

HRMS Methodologies for Flavonoids: Cuyckens, F., & Claeys, M. (2004). "Mass spectrometry in the structural analysis of flavonoids." Journal of Mass Spectrometry, 39(1), 1-15.

-

Isotopic Abundance Data: Meija, J., et al. (2016). "Atomic weights of the elements 2013 (IUPAC Technical Report)." Pure and Applied Chemistry, 88(3), 265-291.

Sources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。